molecular formula C13H10N6O4S B2513951 N-(4-nitrophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 877638-26-1

N-(4-nitrophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No. B2513951
CAS RN: 877638-26-1
M. Wt: 346.32
InChI Key: FYMKZQSMUSLWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-nitrophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C13H10N6O4S and its molecular weight is 346.32. The purity is usually 95%.
BenchChem offers high-quality N-(4-nitrophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-nitrophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Significance in Sensing and Medicinal Applications

  • Heterocyclic Compounds in Sensing and Medicinal Use: Heterocyclic compounds, including 1,2,4-triazoles, are profoundly significant in organic chemistry due to their biological and medicinal applications. They are frequently used as recognition units in optical sensors due to their ability to form both coordination and hydrogen bonds, making them excellent sensing probes. Additionally, their biological significance is highlighted by their various applications, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. This comprehensive review spans literature from 2005 to 2020, emphasizing the versatility and potential of these compounds in both sensing materials and medicinal applications (Jindal & Kaur, 2021).

Potential in Drug Development and Biological Activities

  • Triazole Derivatives in Drug Development

    Triazole derivatives, including 1,2,4-triazoles, have garnered significant attention in drug development due to their diverse biological activities. These compounds have been investigated for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others. The review emphasizes recent advances in therapeutically active triazole derivative patents between 2008 and 2011, highlighting the ongoing interest in developing these compounds for various medical applications (Ferreira et al., 2013).

  • Reactivity of 1,2,4-Triazole Derivatives

    The study of 1,2,4-triazole derivatives has shown them to have high indicators of antioxidant and antiradical activity. These compounds have been compared to biogenic amino acids like cysteine, which also has a free SH-group in its structure, suggesting their potential in biochemical processes and pharmacological activity (Kaplaushenko, 2019).

properties

IUPAC Name

N-(4-nitrophenyl)-2-[(7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O4S/c20-10-5-6-18-12(15-10)16-17-13(18)24-7-11(21)14-8-1-3-9(4-2-8)19(22)23/h1-6H,7H2,(H,14,21)(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMKZQSMUSLWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C3N2C=CC(=O)N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-nitrophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

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